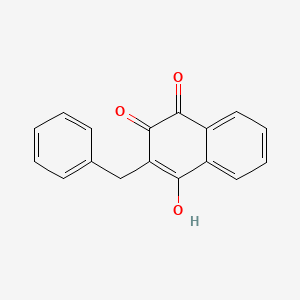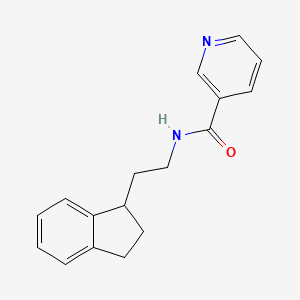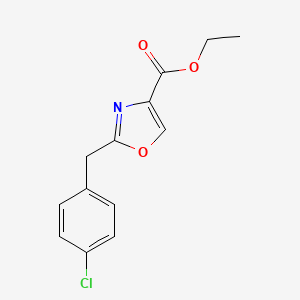
3-Benzyl-4-hydroxy-naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-4-hydroxy-naphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system substituted with a benzyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-naphthalene-1,2-dione typically involves the condensation of benzyl bromide with 4-hydroxy-1,2-naphthoquinone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
3-Benzyl-4-hydroxy-naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
3-ベンジル-4-ヒドロキシ-ナフタレン-1,2-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌活性や抗酸化活性など、潜在的な生物活性が研究されています。
医学: 特に炎症性疾患の治療における潜在的な治療効果と、抗がん剤として研究されています。
作用機序
3-ベンジル-4-ヒドロキシ-ナフタレン-1,2-ジオンの作用機序は、さまざまな分子標的および経路との相互作用を伴います。
分子標的: この化合物は、酵素やタンパク質と相互作用して、その活性を調節できます。
関連する経路: 酸化ストレス経路、炎症経路、細胞シグナル伝達経路に影響を与え、観察された生物学的効果につながる可能性があります.
類似化合物との比較
類似化合物
4-ヒドロキシ-3-フェニル-ナフタレン-1,2-ジオン: ベンジル基ではなくフェニル基を持つ類似の構造。
2-ヒドロキシ-3-(3-メチルブト-2-エニル)-1,4-ナフトキノン: 異なる置換基を持つ別のナフトキノン誘導体.
独自性
3-ベンジル-4-ヒドロキシ-ナフタレン-1,2-ジオンは、特定の置換パターンにより、独特の化学的および生物学的特性を有しており、ユニークです。 ベンジル基は、特定の生物学的標的に対する阻害力と選択性を高めます .
特性
CAS番号 |
15451-41-9 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC名 |
3-benzyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H12O3/c18-15-12-8-4-5-9-13(12)16(19)17(20)14(15)10-11-6-2-1-3-7-11/h1-9,18H,10H2 |
InChIキー |
KFSLLTMYOUXBKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)

![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)



![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)

![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)

![Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)
![7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)
